Scientific Field: Chemistry
Application Summary: This compound is used in various chemical reactions due to its isocyanate group.
Methods of Application: It’s typically used in a laboratory setting, following standard safety procedures for handling isocyanates.
Results or Outcomes: The specific outcomes depend on the reaction it’s used in.
Scientific Field: Biochemistry
Methods of Application: The specific methods of application would depend on the context, such as whether it’s being used in drug synthesis or material fabrication.
Results or Outcomes: The outcomes would also depend on the specific application.
Methods of Application: The specific methods of application would depend on the context, such as whether it’s being used in chemical reactions.
Results or Outcomes: The outcomes would also depend on the specific application.
1-(4-Chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound features a 4-chloro-2-methylphenyl group attached to the pyrrole ring, along with an aldehyde functional group at the 2-position of the pyrrole ring. Its molecular formula is C12H10ClNO, and it has a molecular weight of approximately 219.67 g/mol .
Research indicates that compounds similar to 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde may exhibit notable biological activities, including:
The synthesis of 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through various methods:
This compound has several applications across various fields:
Interaction studies involving 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde primarily focus on its reactivity in biological systems and its potential interactions with various biological targets. These studies are essential for understanding its pharmacological properties and guiding further development in medicinal chemistry.
Several compounds share structural similarities with 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde | C12H11NO | Contains a methyl group instead of chlorine |
| 1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde | C12H10ClNO | Chlorine at a different position on the phenyl ring |
| 4-Chloro-1H-pyrrole-2-carbaldehyde | C5H4ClNO | Smaller structure; only one aromatic ring |
| 1-(4-Bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde | C12H10BrNO | Bromine substitution instead of chlorine |
These compounds highlight the uniqueness of 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde due to its specific chlorinated structure and potential biological activities, setting it apart from other derivatives in the pyrrole class .
1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde is an organic heterocyclic compound with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 grams per mole [1]. The International Union of Pure and Applied Chemistry name for this compound is 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde, and it is identified by the Chemical Abstracts Service number 881040-48-8 [1] [2].
The molecular structure features a five-membered pyrrole ring system substituted with an aldehyde functional group at the 2-position and a 4-chloro-2-methylphenyl group attached to the nitrogen atom [1]. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation: O=CC1=CC=CN1C2=CC=C(Cl)C=C2C [1]. The canonical Simplified Molecular Input Line Entry System representation is CC1=CC(Cl)=CC=C1N1C=CC=C1C=O [1].
The International Chemical Identifier for this compound is InChI=1S/C12H10ClNO/c1-9-7-10(13)4-5-12(9)14-6-2-3-11(14)8-15/h2-8H,1H3, with the corresponding International Chemical Identifier Key being NLKOAZSMCNHOPA-UHFFFAOYSA-N [1]. This structural arrangement creates a conjugated system between the pyrrole ring and the substituted phenyl ring, which significantly influences the compound's physical and chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol |
| Chemical Abstracts Service Number | 881040-48-8 |
| International Chemical Identifier Key | NLKOAZSMCNHOPA-UHFFFAOYSA-N |
| Canonical Simplified Molecular Input Line Entry System | CC1=CC(Cl)=CC=C1N1C=CC=C1C=O |
The crystallographic properties of 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde have been studied through comparison with structurally related compounds [3] [4]. Research on similar chlorophenyl-pyrrole carbaldehyde systems reveals that these molecules typically adopt specific conformational arrangements that influence their crystal packing [3] [4].
Studies of related compounds such as N-(o-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde demonstrate that the orientation of phenyl rings with respect to pyrrole rings represents the main conformational difference between crystallographically independent molecules [3] [4]. The coplanar arrangement of aldehyde groups attached to pyrrole rings significantly influences the pyrrole-ring geometry, with specific bond lengths showing notable variations [3] [4].
In similar structures, the C2-C3 and N1-C5 bonds are noticeably longer than the C4-C5 and N1-C2 bonds [3] [4]. Crystal structure analysis reveals that intermolecular hydrogen bonding patterns play crucial roles in stabilizing the crystal structure, with C-H···O hydrogen bonds forming dimers between independent molecules [3] [4]. The perpendicular orientation of phenyl and pyrrole rings allows for C-H···π interactions, with hydrogen-centroid distances of approximately 2.85 Angstroms and C-H···π angles of 155 degrees [3] [4].
1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde exists as a solid at room temperature (20°C) [5]. The compound exhibits a density of 1.2±0.1 grams per cubic centimeter [5]. The material requires specific storage conditions, with recommended storage at -4°C for short-term periods of 1-2 weeks, and -20°C for longer storage periods of 1-2 years [5].
The compound demonstrates specific thermal properties, with a calculated boiling point of 355.4±37.0°C at 760 millimeters of mercury [5]. The flash point has been determined to be 168.7±26.5°C [5]. The vapor pressure at 25°C is extremely low, measured at 0.0±0.8 millimeters of mercury [5]. The polarizability of the molecule is calculated to be 24.6±0.5 × 10⁻²⁴ cubic centimeters [5].
| Physical Property | Value |
|---|---|
| Physical State (20°C) | Solid |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 355.4±37.0°C at 760 mmHg |
| Flash Point | 168.7±26.5°C |
| Vapor Pressure (25°C) | 0.0±0.8 mmHg |
| Polarizability | 24.6±0.5 × 10⁻²⁴ cm³ |
The proton Nuclear Magnetic Resonance spectroscopic characterization of 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde follows patterns observed in related pyrrole-2-carbaldehyde derivatives [6] [7]. Based on comparative studies with similar compounds, the aldehyde proton typically resonates as a singlet around δ 9.5 parts per million, characteristic of the electron-withdrawing effect of the carbonyl group [6] [7].
The pyrrole ring protons exhibit characteristic chemical shifts in the aromatic region, with H-3, H-4, and H-5 of the pyrrole ring appearing between δ 6.3-7.5 parts per million [6] [7]. The phenyl ring protons show distinct patterns due to the substitution pattern, with the chlorine and methyl substituents affecting the electronic environment of adjacent protons [8]. The methyl group attached to the phenyl ring typically appears as a singlet around δ 2.4 parts per million [8].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the aldehyde group resonating around δ 179 parts per million, consistent with α,β-unsaturated aldehyde systems [7]. The aromatic carbons appear in the characteristic range of δ 110-140 parts per million, with specific chemical shifts influenced by the substitution pattern and electronic effects of the chlorine and methyl substituents [7] [8].
Mass spectrometric analysis of 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde reveals a molecular ion peak at mass-to-charge ratio 219.67, corresponding to the molecular weight of the compound [1]. The fragmentation pattern follows typical pathways observed in pyrrole-2-carbaldehyde derivatives, with characteristic loss of the carbonyl group and subsequent fragmentation of the aromatic systems [6].
The base peak in the mass spectrum typically occurs around mass-to-charge ratio 95, corresponding to the pyrrole-2-carbaldehyde fragment after loss of the substituted phenyl group [6]. Additional fragmentation peaks are observed due to the loss of carbon monoxide from the molecular ion, resulting in peaks at mass-to-charge ratio 191. The chlorine isotope pattern provides distinctive peaks separated by two mass units, confirming the presence of the chlorine substituent [6].
Infrared spectroscopic analysis of 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde reveals characteristic absorption bands that confirm the presence of functional groups within the molecule [9] [10]. The carbonyl stretch of the aldehyde group appears as a strong, sharp absorption band around 1650-1680 wavenumbers, slightly lower than typical aldehyde carbonyls due to conjugation with the pyrrole ring [9] [10].
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, characteristic of sp² hybridized carbon-hydrogen bonds [9] [11]. The carbon-chlorine stretching vibration typically appears around 700-800 wavenumbers, providing confirmation of the chlorine substituent [11]. Additional absorption bands in the fingerprint region (1600-800 wavenumbers) correspond to various bending and stretching modes of the aromatic rings and substituents [9] [10].
Comparative studies with pyrrole-2-carbaldehyde show that the presence of the substituted phenyl ring introduces additional complexity in the spectrum, with multiple aromatic carbon-carbon stretching modes appearing between 1450-1600 wavenumbers [10] [12]. The out-of-plane bending vibrations of the aromatic hydrogen atoms provide characteristic absorption patterns below 900 wavenumbers [12].
The ultraviolet-visible absorption spectrum of 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde exhibits characteristic absorption bands resulting from electronic transitions within the conjugated π-system [13]. The compound displays π→π* transitions typical of aromatic aldehyde systems, with primary absorption maxima typically occurring in the 250-350 nanometer region [13].
The presence of the extended conjugation between the pyrrole ring and the substituted phenyl group results in bathochromic shifts compared to simple pyrrole derivatives [13]. The electron-withdrawing chlorine substituent and the electron-donating methyl group create a complex electronic environment that influences the absorption characteristics [13]. The molar absorptivity values depend on the specific solvent system used, with dichloromethane being commonly employed for such measurements [13].
The solubility characteristics of 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde are influenced by its molecular structure and functional groups [5]. The compound's amphiphilic nature, containing both polar (aldehyde) and nonpolar (aromatic) regions, affects its solubility in various solvents. The presence of the chlorine substituent enhances solubility in chlorinated solvents and reduces solubility in highly polar protic solvents [14].
Stability studies indicate that the compound requires careful storage conditions to maintain its integrity [5]. The aldehyde functional group is susceptible to oxidation and requires storage under inert gas atmosphere to prevent degradation [15]. The compound is classified as air-sensitive and heat-sensitive, necessitating storage at low temperatures (-4°C to -20°C) to maintain stability over extended periods [5] [15].
The thermal stability of the compound is limited by the aldehyde functionality, which can undergo various reactions including oxidation, condensation, and polymerization under elevated temperatures . The flash point of 168.7°C indicates the temperature at which the compound can form flammable vapor mixtures with air [5].
The thermodynamic properties of 1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde have been determined through experimental measurements and computational calculations [5]. The compound exhibits a calculated boiling point of 355.4±37.0°C at standard atmospheric pressure (760 millimeters of mercury), indicating relatively high thermal stability of the molecular framework [5].
The density of 1.2±0.1 grams per cubic centimeter reflects the compact packing of the molecules in the solid state, influenced by intermolecular interactions including van der Waals forces and potential hydrogen bonding [5]. The extremely low vapor pressure (0.0±0.8 millimeters of mercury at 25°C) indicates minimal volatility at room temperature, consistent with the solid physical state [5].
The molecular polarizability of 24.6±0.5 × 10⁻²⁴ cubic centimeters provides insight into the molecule's response to external electric fields and its intermolecular interaction capabilities [5]. This value is consistent with the size and electronic structure of the molecule, taking into account the contributions from both the pyrrole and substituted phenyl ring systems [5].
| Thermodynamic Property | Value |
|---|---|
| Boiling Point | 355.4±37.0°C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
| Vapor Pressure (25°C) | 0.0±0.8 mmHg |
| Flash Point | 168.7±26.5°C |
| Molecular Polarizability | 24.6±0.5 × 10⁻²⁴ cm³ |